1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)-
CAS No.:
Cat. No.: VC16944850
Molecular Formula: C15H22N2
Molecular Weight: 230.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2 |
|---|---|
| Molecular Weight | 230.35 g/mol |
| IUPAC Name | (5S)-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane |
| Standard InChI | InChI=1S/C15H22N2/c1-13(14-6-3-2-4-7-14)17-11-9-15(12-17)8-5-10-16-15/h2-4,6-7,13,16H,5,8-12H2,1H3/t13-,15+/m1/s1 |
| Standard InChI Key | UNNZMQCLCNEIDY-HIFRSBDPSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)N2CC[C@]3(C2)CCCN3 |
| Canonical SMILES | CC(C1=CC=CC=C1)N2CCC3(C2)CCCN3 |
Introduction
Chemical Structure and Stereochemical Configuration
The molecular architecture of 1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)- is defined by a spirocyclic core where two nitrogen atoms bridge a nonane backbone. The compound’s IUPAC name explicitly denotes its stereochemistry: the (5S) configuration at the spiro junction and the (1R) configuration of the phenylethyl substituent. This stereochemical specificity is critical for its three-dimensional orientation, influencing both reactivity and biological interactions.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 230.35 g/mol.
The phenyl group attached to the ethyl substituent introduces aromaticity, enhancing the compound’s stability and potential for π-π interactions in biological systems.
Synthesis and Characterization
Analytical Characterization
Key techniques for verifying structure and purity include:
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Nuclear Magnetic Resonance (NMR): and NMR to confirm the spirocyclic framework and substituent positions.
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High-Resolution Mass Spectrometry (HRMS): Validation of the molecular formula.
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X-ray Crystallography: Definitive confirmation of the (5S) and (1R) configurations, though no crystallographic data is currently available for this compound.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly hydrophobic due to the phenyl group, with limited aqueous solubility. Likely soluble in organic solvents like dichloromethane or dimethylformamide.
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Stability: The spirocyclic structure may confer resistance to ring-opening under physiological conditions, though susceptibility to oxidation at the secondary amine positions warrants further study.
Spectral Data
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Infrared (IR) Spectroscopy: Expected absorption bands for N-H stretching (~3300 cm) and aromatic C-H bending (~700 cm).
Biological Activity and Theoretical Applications
While explicit pharmacological data for this compound remains scarce, its structural analogs have demonstrated diverse bioactivities:
Comparative Analysis with Related Compounds
The absence of a ketone group in 1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)- distinguishes it from , potentially altering its metabolic stability and target selectivity.
Challenges and Future Directions
Synthetic Challenges
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Stereochemical Purity: Achieving high enantiomeric excess in the (1R)-phenylethyl group requires advanced chiral synthesis techniques.
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Scalability: Multi-step syntheses may hinder large-scale production for clinical trials.
Research Priorities
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Target Identification: High-throughput screening to map biological targets.
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Structure-Activity Relationship (SAR) Studies: Modifying the phenyl or spirocyclic moieties to optimize potency and pharmacokinetics.
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